molecular formula C10H8ClNO3 B13484978 Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate

Cat. No.: B13484978
M. Wt: 225.63 g/mol
InChI Key: OKOPCDAJTHJFLU-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate typically involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate. This reaction produces ethyl 2-ethoxy-6-methylnicotinoylacetate, which is then converted to 3-bromo-acetyl-6-methyl-2-pyridone by heating with bromine in 48% hydrobromic acid. The cyclization of the bromoacetylpyridone by the action of silver oxide in methanol gives 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which is reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine with lithium aluminum hydride in dimethoxyethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, as an RXR ligand, it binds to the retinoid X receptor, modulating gene expression and influencing cellular processes. As a TRPV1 antagonist, it inhibits the TRPV1 receptor, which is involved in pain sensation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 6-chloropyridine-3-carboxylate
  • Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-5-8(10(13)14-2)6-3-4-7(11)12-9(6)15-5/h3-4H,1-2H3

InChI Key

OKOPCDAJTHJFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)N=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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